molecular formula C17H15ClFNO3 B2697422 2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate CAS No. 1794844-92-0

2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate

Cat. No. B2697422
M. Wt: 335.76
InChI Key: JOXXHVVADXWZFP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.



Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes. It would include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This would include measurements of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Synthesis and Bioactivity

A study focused on the synthesis and bioactivity of fluorine compounds, including those with structures related to 2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate. These compounds showed moderate anticancer activity in vitro, demonstrating the potential application in cancer treatment research (Song et al., 2005).

Antitumor Properties

Research on novel 2-(4-aminophenyl)benzothiazoles, structurally similar to the compound , revealed highly selective, potent antitumor properties both in vitro and in vivo. These findings highlight the relevance of such compounds in developing new cancer therapies (Bradshaw et al., 2002).

Diuretic and Antidiuretic Effects

A study on 1,2,4-Triazole derivatives, which share some structural similarities with the compound, found that these derivatives exhibit both diuretic and antidiuretic effects. This suggests potential applications in developing new drugs for conditions related to fluid balance (Kravchenko, 2018).

Antidiabetic Activity

Compounds structurally related to 2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate were found to have antidiabetic activity in albino rats. This suggests potential use in the treatment or management of diabetes (Pattan et al., 2005).

Pharmaceutical Properties

A study on antitumor 2-(4-aminophenyl)benzothiazoles, similar in structure, synthesized a series of water-soluble prodrugs. These prodrugs demonstrated good pharmaceutical properties, indicating the feasibility of such compounds in therapeutic applications (Hutchinson et al., 2002).

Metabolism and Disposition

Research involving 19F-NMR spectroscopy on compounds similar to 2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate provided insights into their metabolism and disposition. This has implications for drug development, particularly for compounds targeting HIV (Monteagudo et al., 2007).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It would also include information on safe handling and disposal of the compound.


Future Directions

This would involve a discussion of potential future research directions involving the compound. This could include potential applications of the compound, or new reactions or syntheses that could be developed.


I hope this general information is helpful. For specific information on “2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate”, I would recommend consulting a chemistry database or a chemist. Please note that handling and experimenting with chemicals should always be done following safety protocols and under the supervision of a trained professional.


properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2-chloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)14-7-6-13(19)8-15(14)18/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXXHVVADXWZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2-Methylphenyl)methyl]carbamoyl}methyl 2-chloro-4-fluorobenzoate

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